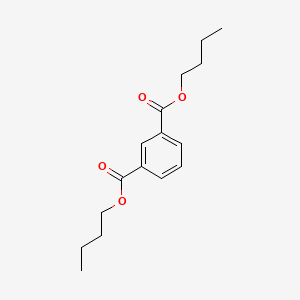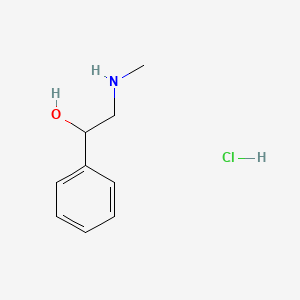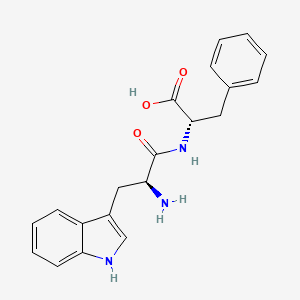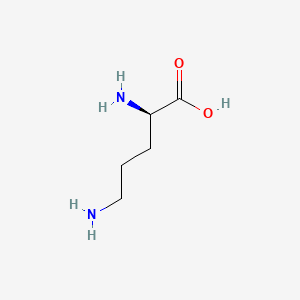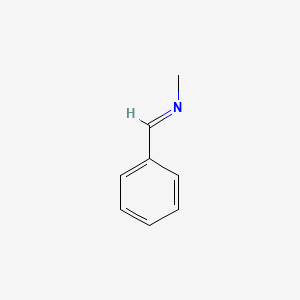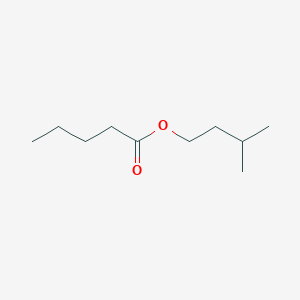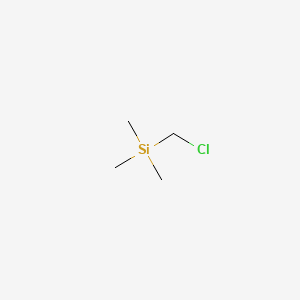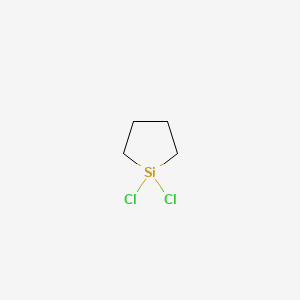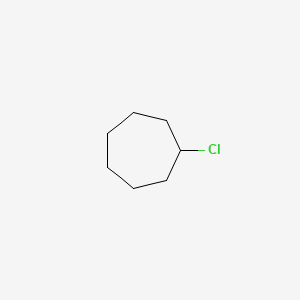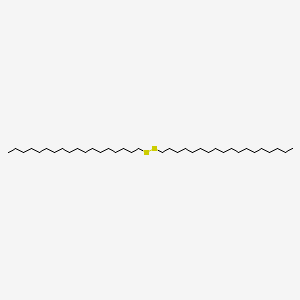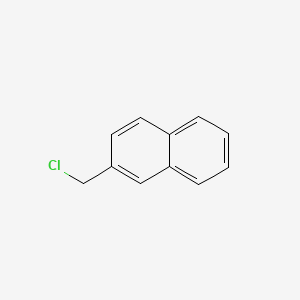
4-クロロ-2-ヨードフェノール
概要
説明
4-Chloro-2-iodophenol is an aromatic organic compound with the molecular formula C6H4ClIO . It has a molecular weight of 254.45 . The compound appears as a white to orange to green powder or crystal .
Molecular Structure Analysis
The IUPAC name for 4-Chloro-2-iodophenol is the same . The InChI code for the compound is1S/C6H4ClIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H . Physical And Chemical Properties Analysis
4-Chloro-2-iodophenol is a solid at 20°C . . The compound has a melting point of 75.0 to 79.0 °C .科学的研究の応用
有機合成
4-クロロ-2-ヨードフェノール: は、有機合成において貴重な試薬です。そのハロゲン化構造は、複雑な有機分子の構築のための汎用性の高いビルディングブロックとなっています。 これは、カップリング反応などのさまざまな反応を起こし、医薬品や農薬に多く見られるビアリル構造を形成することができます .
材料科学
材料科学において、4-クロロ-2-ヨードフェノールは、材料の表面特性を修飾するために使用できます。 例えば、ポリマーにグラフトして、導電性や反応性の向上など、高度な材料の開発に不可欠な特定の機能を導入することができます .
化学合成
この化合物は、染料、顔料、その他の工業化学品の製造における中間体として機能するため、化学合成において重要な役割を果たします。 そのヨウ素原子と塩素原子は、戦略的に置換したり、さらなる化学変換に使用したりすることができます .
クロマトグラフィー
4-クロロ-2-ヨードフェノール: は、その独特の化学的特性により、クロマトグラフィー分析における標準物質または参照物質として使用できます。 これは、機器の校正に役立ち、他の化合物を識別するための比較点として役立ちます .
分析化学
分析化学において、4-クロロ-2-ヨードフェノールは、その独自の吸収および発光特性により、分光分析におけるプローブとして利用できます。 これは、分子相互作用と動力学の研究を支援することができます .
プロテオミクス研究
この化合物は、プロテオミクス研究においても関連しています。 これは、タンパク質相互作用と修飾を研究するために使用でき、特にペプチドまたはタンパク質にタグ付けまたは結合されている場合、生物学的プロセスと疾患メカニズムに関する洞察を提供します .
医薬品開発
4-クロロ-2-ヨードフェノール: は、医薬品の開発に使用できます。 その構造は、さまざまな薬理活性化合物の合成を可能にし、潜在的に新しい薬の発見につながる可能性があります .
環境科学
最後に、環境科学では、この化合物は、ハロゲン化有機化合物の分解プロセスと環境運命を研究するために使用できます。 これは、環境中の同様の汚染物質の挙動を理解するためのモデル化合物として役立ちます .
Safety and Hazards
4-Chloro-2-iodophenol is classified as a warning hazard. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin irritation occurs or eye irritation persists .
特性
IUPAC Name |
4-chloro-2-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPLMQJLGBBFLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347333 | |
| Record name | 4-Chloro-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71643-66-8 | |
| Record name | 4-Chloro-2-iodophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71643-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 4-chloro-2-iodo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloro-2-iodophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

